molecular formula C24H24FN3O3S B2631570 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide CAS No. 451474-99-0

4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide

Cat. No.: B2631570
CAS No.: 451474-99-0
M. Wt: 453.53
InChI Key: IUENXGHAJFOZTG-UHFFFAOYSA-N
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Description

4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a chemical compound of significant interest in medicinal chemistry research, designed around the privileged sulfonylpiperazine scaffold. The integration of a phenylpiperazine moiety linked via a sulfonyl group to a benzamide core creates a complex structure with potential for multi-target interactions. Piperazine derivatives are extensively documented in scientific literature for their diverse pharmacological activities, including serving as antiviral agents , carbonic anhydrase inhibitors , and acetylcholinesterase inhibitors . Specifically, sulfonylpiperazine congeners are recognized as specialized scaffolds that can enhance the binding affinity of ligands to their biological targets . The presence of the sulfonyl group often contributes to favorable pharmacokinetic properties and strong receptor binding. The benzamide component is a common feature in many bioactive compounds, further adding to the potential research utility of this molecule. This combination of features makes this compound a valuable chemical tool for researchers investigating new therapeutic agents, enzyme inhibition mechanisms, and structure-activity relationships (SAR) in various disease models. It is intended for use in early-stage in vitro biochemical and pharmacological assays to elucidate its mechanism of action and potential research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-fluoro-N-(2-methylphenyl)-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-18-7-5-6-10-22(18)26-24(29)19-11-12-21(25)23(17-19)32(30,31)28-15-13-27(14-16-28)20-8-3-2-4-9-20/h2-12,17H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUENXGHAJFOZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide is a complex organic compound that has attracted attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique structural arrangement characterized by:

  • A fluorine atom at the 4-position.
  • A phenylpiperazine moiety, which is known for its interaction with various neurotransmitter receptors.
  • A sulfonamide group that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Receptor Binding : The phenylpiperazine component allows for modulation of neurotransmitter systems, particularly serotonin and dopamine receptors.
  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes by binding to their active sites, thus blocking substrate access.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.
  • Neuropharmacological Effects : It may influence mood and behavior through interactions with neurotransmitter receptors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines ,
Neurotransmitter ModulationAffects serotonin and dopamine receptor activity ,
Enzyme InhibitionPotential inhibition of specific enzymes,

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The compound demonstrated significant growth inhibition with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
  • Neuropharmacological Research : Another study focused on the compound's ability to modulate serotonin receptors. In vitro assays showed that it could enhance serotonin signaling, suggesting possible applications in treating mood disorders.

Scientific Research Applications

Antidepressant Effects

Research indicates that compounds containing piperazine moieties can exhibit antidepressant-like effects. The structural similarity of 4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)-N-(o-tolyl)benzamide to known antidepressants suggests potential efficacy in treating mood disorders. Studies have shown that modifications in the piperazine structure can influence serotonin receptor binding, which is crucial for antidepressant activity .

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. The sulfonamide group is believed to play a role in its mechanism of action by interfering with cellular signaling pathways involved in tumor growth .

Neuroprotective Effects

Given the implications of piperazine derivatives in neuropharmacology, there is a growing interest in exploring the neuroprotective effects of this compound. Preliminary studies suggest that it may protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Study: Antidepressant Activity

A study published in ACS Omega demonstrated that derivatives similar to this compound exhibited significant antidepressant activity in rodent models. Behavioral tests indicated reduced depressive symptoms following administration, correlating with increased serotonin levels in the brain .

Case Study: Cancer Cell Line Inhibition

In vitro studies conducted on human cancer cell lines revealed that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the modulation of key signaling pathways involved in cancer cell survival .

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Derivatives

Structural and Functional Group Variations

Key Compounds for Comparison :

4-Fluoro-3-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide ():

  • Differences : Replaces phenylpiperazine with a hydroxypiperidine group and substitutes o-tolyl with 3,4,5-trifluorophenyl.
  • Impact : The hydroxypiperidine may improve solubility via hydrogen bonding, while the trifluorophenyl group increases steric bulk and electron-withdrawing effects compared to o-tolyl .

N4-Benzoylsulfathiazole ():

  • Differences : Features a thiazole ring and benzoyl group instead of phenylpiperazine and o-tolyl.
  • Impact : The thiazole moiety enhances antibacterial activity (common in sulfathiazole derivatives), but reduces CNS permeability due to higher polarity .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Differences: Contains a pyrazolo-pyrimidine chromene system and isopropylamide. Impact: The extended aromatic system (chromen-4-one) and isopropyl group increase molecular weight (589.1 vs. ~450 for the target compound) and may reduce solubility .

Physicochemical Properties

Property Target Compound 4-Fluoro-3-((4-hydroxypiperidin-1-yl)sulfonyl)-N-(3,4,5-trifluorophenyl)benzamide N4-Benzoylsulfathiazole
Molecular Weight ~450 (estimated) 1445790-55-5 (Exact MW not provided) ~356 (calculated)
Melting Point Not reported Not reported Not reported
Elemental Analysis Not available 99% purity C: 60.58%; H: 8.13%; N: 7.06%

Notes:

  • The target compound’s phenylpiperazine group likely increases lipophilicity compared to hydroxypiperidine derivatives, favoring blood-brain barrier penetration .
  • Fluorine substitution in both the target and compound enhances metabolic stability but may reduce aqueous solubility .

Advantages and Limitations

  • Advantages of Target Compound :
    • Phenylpiperazine may enhance receptor selectivity (e.g., 5-HT1A antagonism).
    • o-Tolyl group could reduce metabolic oxidation compared to para-substituted analogs .
  • Limitations :
    • Higher lipophilicity may limit solubility; formulation adjustments (e.g., salt formation) may be required.
    • Synthetic complexity compared to simpler acylated sulfonamides .

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